2,2-Bis(hydroxymethyl)butanal

Aldol Condensation Catalysis Process Chemistry

Sourcing a trifunctional aldehyde that linear diols or generic aldehydes cannot replace? 2,2-Bis(hydroxymethyl)butanal (DMB) features a central carbon with one aldehyde and two hydroxymethyl groups-enabling controlled aldol condensation and Cannizzaro reactions. - **Core application**: Direct precursor for Trimethylolpropane (TMP) and 2,2-bis(hydroxymethyl)butyric acid (DMBA). - **Advanced use**: Monomer for water-soluble polyurethanes, cross-linked polyesters, and hyperbranched copolymers. - **Reported yield**: Oxidation to DMBA optimized at 65.5%.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 41966-25-0
Cat. No. B3052497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)butanal
CAS41966-25-0
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)C=O
InChIInChI=1S/C6H12O3/c1-2-6(3-7,4-8)5-9/h3,8-9H,2,4-5H2,1H3
InChIKeyYYKMQUOJKCKTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(hydroxymethyl)butanal for Polymer Synthesis


2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0), also known as 2,2-dimethylolbutanal or dimethylol butyral (DMB), is a branched C6 trifunctional aldehyde [1]. As a crucial intermediate in the synthesis of Trimethylolpropane (TMP) and 2,2-bis(hydroxymethyl)butyric acid (DMBA) , this compound serves as a foundational building block for the production of polyesters, polyurethanes, alkyd resins, and synthetic lubricants [2].

Key intermediate for Trimethylolpropane (TMP) and 2,2-bis(hydroxymethyl)butyric acid (DMBA)
Trifunctional building block for polyesters, polyurethanes, alkyd resins, and synthetic lubricants
Branched C6 aldehyde-hydroxymethyl architecture enables chemoselective aldol and Cannizzaro steps

Unsubstitutability of 2,2-Bis(hydroxymethyl)butanal


Substituting 2,2-bis(hydroxymethyl)butanal with generic aldehydes or diols is not feasible due to its specific trifunctional architecture . The combination of an aldehyde group and two hydroxymethyl groups on a central carbon enables unique chemoselective transformations that linear or less substituted analogs cannot replicate . This precise functional group arrangement is essential for the controlled aldol condensation and subsequent reactions required in the production of TMP and other high-value branched intermediates, where even minor structural variations lead to different products or reaction pathways [1].

Trifunctional architecture cannot be matched by generic aldehydes or diols. The combination of an aldehyde and two hydroxymethyl groups on the same carbon is essential for controlled aldol condensation.

Structural analogs may shift reaction pathways. Linear or less substituted aldehydes lead to different product profiles, preventing direct replacement in TMP or DMBA production.

Chemoselectivity depends on the precise functional-group arrangement. Even minor variations can alter intermediate stability and downstream polymer properties.

2,2-Bis(hydroxymethyl)butanal vs. Analogs


Aldol Selectivity: Solid vs. Homogeneous Catalysts

The use of solid base catalysts, specifically barium hydroxide and a basic anion exchanger, for the aldol condensation of butyraldehyde with formaldehyde to produce 2,2-bis(hydroxymethyl)butanal results in increased reaction selectivity and lower ash content in the final product compared to traditional homogeneous catalysts [1].

Aldol Selectivity: Solid vs. Homogeneous
Reported
Solid base catalysts (Ba(OH)₂/ion exchanger) increase selectivity
vs. homogeneous base catalysts
Supports process optimization and reduced by-product formation
Qualitative comparison; no quantitative selectivity data provided
Aldol Condensation Catalysis Process Chemistry

Triethylamine-Catalyzed Aldol Yield

Under optimized reaction conditions using triethylamine as a catalyst, the molar yield of 2,2-bis(hydroxymethyl)butanal (DMB) can reach 74.7% based on butyraldehyde [1]. This establishes a benchmark for process efficiency in the synthesis of this compound.

Triethylamine-Catalyzed Yield
Reported
74.7%
based on butyraldehyde
Benchmark molar yield for aldol step evaluation
Conditions: triethylamine, FA:BA 2.2:1, 40°C, 4h
Process Optimization Yield Aldol Condensation

DMB Synthesis via Paraformaldehyde

A patented method for preparing 2,2-bis(hydroxymethyl)butanal (DMB) using paraformaldehyde instead of formalin demonstrates increased process efficiency by improving both the yield of the active ingredient and the selectivity for DMB [1].

DMB via Paraformaldehyde
Reported
Higher yield and selectivity with paraformaldehyde
vs. formalin-based methods
Process efficiency gains may lower production costs
No exact quantitative difference stated
Process Efficiency Selectivity Aldol Reaction

BHB Copolymers vs. Linear PGA

The derivative 2,2-bis(hydroxymethyl)butyric acid (BHB), synthesized from 2,2-bis(hydroxymethyl)butanal [1], yields hyperbranched poly(glycolide) copolymers with significantly enhanced solubility and processability. In contrast to linear poly(glycolic acid) (PGA) (Tm > 220°C), these BHB-based copolymers exhibit a depressed melting point and become amorphous at BHB content >15%, enabling solubility in common solvents like acetone and ethyl acetate [2].

BHB Copolymers vs. Linear PGA
Class-level inference
Tm depression; amorphous at >15% BHB content
Enables soluble hyperbranched poly(glycolide) design
Derivative property; direct translation to DMB requires verification
Polymer Chemistry Biodegradable Polymers Hyperbranched Polymers

2,2-Bis(hydroxymethyl)butanal Applications


TMP Synthesis

2,2-Bis(hydroxymethyl)butanal is the essential intermediate in the two-step synthesis of TMP, which involves an aldol condensation of butyraldehyde with formaldehyde to form DMB, followed by a Cannizzaro reaction with additional formaldehyde and a base .

DMBA Precursor

This compound serves as the direct precursor for DMBA, a key monomer in waterborne polyurethanes, polyesters, and epoxy resins, via an oxidation reaction [1]. The optimized yield for the oxidation of DMB to DMBA has been reported at 65.5% [2].

Polymer and Resin Synthesis

Beyond its role as an intermediate, 2,2-bis(hydroxymethyl)butanal can be directly utilized as a monomer in the synthesis of water-soluble polyurethanes and polyesters, where its hydroxymethyl groups facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of the resulting materials .

Hyperbranched Copolymer Synthesis

The derivative 2,2-bis(hydroxymethyl)butyric acid (BHB) enables the synthesis of hyperbranched and soluble poly(glycolide) copolymers with tunable properties, expanding the application scope of this compound in biodegradable and biomedical materials research [3].

Application
Selection Property
Validation Focus
TMP Synthesis
Aldol selectivity and yield
Cannizzaro step reproducibility
DMBA Precursor
Oxidation pathway efficiency
Monomer purity for polymerization
Polymer & Resin Synthesis
Hydroxymethyl cross-linking capacity
Mechanical and thermal property profile
Hyperbranched Copolymer Synthesis
Branching architecture capability
Solubility and processability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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